molecular formula C20H24O3 B12402442 Viroxocin

Viroxocin

Cat. No.: B12402442
M. Wt: 312.4 g/mol
InChI Key: RKQKZFFJERBAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Viroxocin is a diterpenoid compound that can be isolated from the roots of Salvia viridis L. cvar. Blue Jeans. It exhibits weak antibacterial activity and is primarily used for scientific research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Viroxocin can be synthesized from its direct precursor, 1-oxomicrostegiol, which is also a diterpenoid extracted from the roots of Salvia viridis L. cvar. Blue Jeans . The synthetic route involves the oxidation of 1-oxomicrostegiol under specific reaction conditions to yield this compound.

Industrial Production Methods

Currently, there is no large-scale industrial production method for this compound due to its primary use in research. The compound is typically prepared in small quantities in laboratory settings for experimental purposes.

Chemical Reactions Analysis

Types of Reactions

Viroxocin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: It can be reduced to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents depending on the specific substitution reaction, such as halogenating agents for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties.

Scientific Research Applications

Viroxocin has a range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Viroxocin exerts its effects involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with essential bacterial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Viroxocin is unique due to its specific diterpenoid structure and its origin from Salvia viridis L. cvar. Blue Jeans. Its weak antibacterial activity and specific chemical properties make it a valuable compound for research purposes, distinguishing it from other more potent antibacterial agents .

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

8-hydroxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-14-one

InChI

InChI=1S/C20H24O3/c1-11(2)14-10-13-7-6-12(3)16-15(21)8-9-20(4,5)23-19(17(13)16)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3

InChI Key

RKQKZFFJERBAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.